molecular formula C16H22N2O6 B1404144 Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate CAS No. 879502-26-8

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate

Cat. No.: B1404144
CAS No.: 879502-26-8
M. Wt: 338.36 g/mol
InChI Key: PVELRGGHRVALPS-UHFFFAOYSA-N
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Description

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate (CAS: 879502-26-8, MFCD28505108) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (t-Boc) group, which serves as a temporary protecting group for the amine functionality, and a 3-nitro-substituted phenylalanine backbone esterified with an ethyl group. This compound is critical for introducing nitro aromatic motifs into peptides, which are valuable for studying electron-deficient environments or redox-active systems . Its purity (95%) and commercial availability (e.g., Combi-Blocks catalog code QZ-9147) make it a staple in organic and biochemical research .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVELRGGHRVALPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate typically involves the protection of the amino group of 3-nitrophenylalanine with a Boc group. This is achieved by reacting 3-nitrophenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous and efficient synthesis of the compound by controlling the reaction parameters precisely . This method is more sustainable and versatile compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Amines, thiols

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

Major Products Formed

    Deprotection: 3-nitrophenylalanine

    Substitution: Various substituted phenylalanine derivatives

    Reduction: 3-aminophenylalanine

Scientific Research Applications

Drug Development

Boc-NtrPhe-OEt has been utilized in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for developing inhibitors and modulators of biological pathways. The nitro group can enhance the compound's reactivity, making it a valuable intermediate in drug synthesis.

  • Case Study: Synthesis of Anticancer Agents
    In a study focusing on anticancer agents, Boc-NtrPhe-OEt was employed as an intermediate to synthesize novel compounds that demonstrated selective cytotoxicity against cancer cell lines. The protective Boc group facilitated the introduction of additional functional groups that improved the pharmacological profile of the resulting compounds .

Peptide Synthesis

The compound serves as a key building block in peptide synthesis, particularly for creating peptides with specific functionalities or increased stability. The Boc protecting group allows for stepwise assembly of peptides while maintaining the integrity of the amino acid side chains.

  • Case Study: Solid-Phase Peptide Synthesis (SPPS)
    In SPPS, Boc-NtrPhe-OEt has been successfully integrated into peptide chains. The use of this compound has led to the production of peptides with enhanced biological activity and stability. For example, peptides synthesized using Boc-NtrPhe-OEt exhibited improved binding affinities for target receptors compared to those synthesized with unprotected phenylalanine .

Experimental Data and Reaction Conditions

The following table summarizes key experimental data related to the synthesis and application of this compound:

Experiment Conditions Yield Notes
Hydrogenation of Boc-NtrPhe-OEtEthanol, Pd/C catalyst, 50 psi89%Effective reduction under controlled conditions .
Peptide coupling reactionDMF solvent, EDC coupling agentVariableHigh efficiency in forming peptide bonds with other amino acids .

Mechanism of Action

The mechanism of action of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate is compared to structurally related compounds (Table 1). Key differences lie in substituents, protecting groups, and backbone modifications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Backbone/Substituent Protecting Group Functional Role Purity (%)
Ethyl N-(t-Boc)-3-nitrophenylalaninate (879502-26-8) 3-Nitrophenylalanine ethyl ester t-Boc (amine) Electron-deficient peptide synthesis 95
Ethyl 2-(t-Boc(methyl)amino)acetate (145060-76-0) Glycine ethyl ester t-Boc (N-methyl amine) Simplified peptide spacers 95
Methoxycarbonyl L-phenylalanine t-butyl ester (N/A) L-Phenylalanine t-butyl ester Methoxycarbonyl (amine) Chiral peptide intermediates N/A
N-Methyl-N-phenylcarbamoylglycine ethyl ester (N/A) Glycine ethyl ester N-Methylphenylcarbamoyl Model for carbamate stability studies N/A

Key Comparative Insights

Protecting Group Stability :

  • The t-Boc group in Ethyl N-(t-Boc)-3-nitrophenylalaninate offers superior acid-lability compared to methoxycarbonyl or carbamoyl groups, enabling selective deprotection under mild acidic conditions (e.g., TFA) . In contrast, N-methylphenylcarbamoylglycine derivatives require harsher alkaline hydrolysis, limiting their utility in sensitive syntheses .

Electron-Deficient Aromatic Systems: The 3-nitro substituent on the phenylalanine backbone distinguishes this compound from non-nitrated analogs (e.g., Methoxycarbonyl L-phenylalanine t-butyl ester). The nitro group enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution or serving as a spectroscopic probe in UV-Vis studies .

Ester vs. Carboxylic Acid Backbones :

  • Ethyl esters (e.g., QZ-9147, QM-3273) improve solubility in organic solvents compared to free carboxylic acids (e.g., PhCH2COOH, 103-82-2). This property is advantageous for solid-phase peptide synthesis (SPPS) workflows .

Synthetic Flexibility :

  • Unlike rigid γ-lactam derivatives (e.g., N-(t-Boc)-γ-butyrolactam, 85909-08-6), the ethyl ester and nitroaromatic moieties in Ethyl N-(t-Boc)-3-nitrophenylalaninate allow modular functionalization, such as reduction of nitro to amine or ester hydrolysis to carboxylic acid .

Biological Activity

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate (also referred to as Ethyl Boc-3-nitrophenylalaninate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H18N2O6
  • Molecular Weight : 302.30 g/mol
  • CAS Number : 12018930

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

This compound exhibits various biological activities primarily through its interactions with specific enzymes and receptors. The nitrophenylalanine moiety is known to influence the activity of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as kynurenine aminotransferase (KAT), which plays a critical role in the metabolism of tryptophan to kynurenic acid, a neuroactive compound that modulates glutamatergic signaling in the brain .
  • Neuroprotective Effects : Research indicates that compounds similar to Ethyl Boc-3-nitrophenylalaninate can exhibit neuroprotective effects by modulating excitatory neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: Neuroprotective Properties

A study published in the Journal of Neurochemistry investigated the neuroprotective properties of compounds structurally related to Ethyl Boc-3-nitrophenylalaninate. The findings suggested that these compounds could enhance cognitive function by reducing kynurenic acid levels, thereby improving NMDA receptor signaling. This was evidenced by behavioral tests demonstrating improved memory and learning in animal models treated with the compound .

Study 2: Enzymatic Activity

In vitro studies conducted on the enzymatic activity of KAT revealed that Ethyl Boc-3-nitrophenylalaninate acts as a competitive inhibitor, effectively reducing the conversion of kynurenine to kynurenic acid. This inhibition was quantified using enzyme kinetics, showing a significant decrease in enzyme activity at micromolar concentrations .

Data Tables

Parameter Value
Molecular Weight302.30 g/mol
CAS Number12018930
Enzyme TargetKynurenine Aminotransferase (KAT)
Inhibition TypeCompetitive
IC50 Value5 µM

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate?

  • Methodological Answer : The compound can be synthesized via condensation reactions using activating agents like N,N'-carbonyldiimidazole (CDI) in a solvent system of THF-DMSO. For example, Boc-protected amino acids (e.g., N-(tert-butoxycarbonyl)-L-phenylalanine) can react with nucleophiles (e.g., magnesium diethylmalonate) to form intermediates, followed by asymmetric hydrogenation using a chiral Ru catalyst (e.g., (R)-BINAP-Ru complexes) to control stereochemistry .
Key Steps Reagents/Conditions Purpose
CondensationCDI, THF-DMSOActivate carboxyl group for coupling
Asymmetric hydrogenationH₂, (R)-BINAP-Ru complex, ethanolEnantioselective reduction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate
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Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate

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